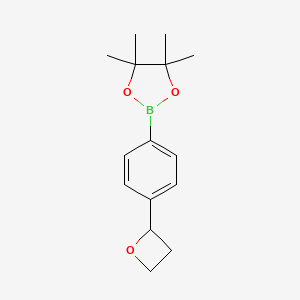
4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a dioxaborolane ring and an oxetane group, which can impart unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate phenyl oxetane derivative. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring boronic ester intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the transfer of the phenyl group to a variety of electrophiles. This process is crucial in forming new carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which can impart different reactivity and stability compared to other boronic esters. This uniqueness can be leveraged in specific synthetic applications where the oxetane group provides additional functionality or stability.
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(oxetan-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique dioxaborolane ring and oxetane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The molecular formula of this compound is C15H21BO3, with a molecular weight of approximately 252.16 g/mol. Its structure allows for various chemical interactions due to the presence of the boron atom and the dioxaborolane ring.
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies have indicated potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds containing boron can exhibit anticancer properties. The structural features of this compound may enhance its ability to interfere with cancer cell proliferation through mechanisms involving DNA damage response pathways.
- Inhibition of Protein Kinases : Similar boron-containing compounds have been studied for their ability to inhibit protein kinases such as Ataxia Telangiectasia Mutated (ATM) kinase. Inhibition of ATM has been linked to reduced toxicity in models of neurodegenerative diseases like Huntington's disease . This suggests that this compound may also function as a selective inhibitor in similar pathways.
- Oxidative Stress Response : The compound's ability to modulate oxidative stress responses is under investigation. Studies indicate that ATM plays a crucial role in cellular responses to oxidative stress; thus, compounds that affect ATM activity could influence cellular homeostasis and survival under stress conditions .
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 655856 | 0.87 | Lacks oxetane substitution |
| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100 | 0.81 | Cyclohexyl group instead of phenyl |
| (R)-BoroLeu-(+)-Pinanediol hydrochloride | 779357 | 0.62 | Contains a pinanediol structure |
The uniqueness of this compound lies in its specific oxetane substitution on a phenolic ring which may confer distinct chemical reactivity and biological properties compared to other dioxaborolanes.
Properties
CAS No. |
1883760-69-7 |
|---|---|
Molecular Formula |
C15H21BO3 |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxetan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-11(6-8-12)13-9-10-17-13/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
OBBLJVXGTNIJQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















